5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one
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Overview
Description
5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one is an organic compound that features a dioxolane ring substituted with bromophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one typically involves the reaction of 4-bromobenzyl alcohol with 2,2-dimethyl-1,3-dioxolane-4-one in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Bromophenyl alcohols or amines.
Substitution: Various substituted bromophenyl derivatives.
Scientific Research Applications
5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dioxolane ring may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the overall structure and functional groups.
4-Bromophenylmethyl ketone: Similar in having a bromophenyl group but differs in the presence of a ketone functional group.
4-Bromophenylmethyl alcohol: Contains the bromophenyl group but has an alcohol functional group instead of a dioxolane ring.
Uniqueness
5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one is unique due to the presence of both the dioxolane ring and the bromophenyl group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
830341-90-7 |
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Molecular Formula |
C18H17BrO3 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C18H17BrO3/c1-17(2)21-16(20)18(22-17,14-6-4-3-5-7-14)12-13-8-10-15(19)11-9-13/h3-11H,12H2,1-2H3 |
InChI Key |
HMUFHDBHAWJRKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(O1)(CC2=CC=C(C=C2)Br)C3=CC=CC=C3)C |
Origin of Product |
United States |
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